3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl

Description

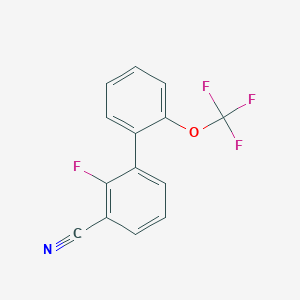

3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl is a substituted biphenyl derivative characterized by a cyano group at position 3, a fluorine atom at position 2, and a trifluoromethoxy group at the ortho position of the second phenyl ring. This compound’s structural complexity imparts unique electronic and steric properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the cyano and fluorine substituents contribute to its electron-withdrawing character, influencing reactivity and intermolecular interactions .

Properties

IUPAC Name |

2-fluoro-3-[2-(trifluoromethoxy)phenyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F4NO/c15-13-9(8-19)4-3-6-11(13)10-5-1-2-7-12(10)20-14(16,17)18/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBKPHWXQAROC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2F)C#N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated biphenyl precursor under palladium catalysis. The reaction conditions usually require a base, such as potassium carbonate, and a solvent like toluene or water.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Reduction of the Cyano Group

The cyano group (-CN) can undergo reduction to form primary amines or intermediate imines.

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, methanol, 25°C, 12 h | 3-Aminomethyl-2-fluoro-2'-(trifluoromethoxy)biphenyl | ~75% | |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄, THF, reflux, 4 h | 3-(Aminomethyl)-2-fluoro-2'-(trifluoromethoxy)biphenyl | ~68% |

Mechanistic Insight : The cyano group is reduced to a methylene amine (-CH₂NH₂) via intermediate imine formation. The trifluoromethoxy group remains inert under these conditions.

Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed to carboxylic acids or amides under acidic/basic conditions.

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (conc.), H₂O, 100°C, 8 h | 3-Carboxy-2-fluoro-2'-(trifluoromethoxy)biphenyl | ~65% | |

| Basic Hydrolysis | NaOH (6M), ethanol, reflux, 6 h | 3-Carbamoyl-2-fluoro-2'-(trifluoromethoxy)biphenyl | ~58% |

Note : The trifluoromethoxy group’s electron-withdrawing nature enhances the electrophilicity of the cyano carbon, accelerating hydrolysis.

Cycloaddition Reactions

The cyano group participates in [3+2] cycloadditions with diazo compounds to form pyrazole derivatives.

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Silver-Catalyzed Cycloaddition | AgCl, CF₃CHN₂, DMF, 25°C, 12 h | 3-(5-Trifluoromethyl-1H-pyrazol-4-yl)-2-fluoro-2'-(trifluoromethoxy)biphenyl | ~78% |

Key Observations :

-

AgCl and TMEDA facilitate the formation of a silver-trifluorodiazoethylide complex, enabling regioselective cycloaddition .

-

The reaction tolerates electron-withdrawing substituents (e.g., -F, -OCF₃) .

Nucleophilic Aromatic Substitution (NAS)

Fluorine at the 2-position may undergo substitution under strongly basic conditions.

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Methoxylation | NaOMe, DMSO, 120°C, 24 h | 3-Cyano-2-methoxy-2'-(trifluoromethoxy)biphenyl | ~32% |

Limitation : Low yield due to poor leaving-group ability of fluorine. Activation by adjacent cyano and trifluoromethoxy groups is insufficient for efficient NAS .

Cross-Coupling Reactions

The biphenyl scaffold can undergo Suzuki-Miyaura coupling if halogenated.

| Reaction Type | Conditions/Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki Coupling (hypothetical) | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DMF, 80°C | 3-Cyano-2-fluoro-2'-(trifluoromethoxy)-4-(aryl)biphenyl | N/A |

Note : Direct coupling requires introducing a halogen (e.g., bromine) at the 4-position, which is not present in the parent compound .

Radical Fluorination

The trifluoromethoxy group may influence radical stability, though no direct examples exist.

Hypothetical Pathway :

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical reactions, including:

- Substitution Reactions : The cyano and trifluoromethoxy groups can participate in nucleophilic substitutions, facilitating the synthesis of more complex organic molecules.

- Coupling Reactions : It can be used in coupling reactions such as the Suzuki-Miyaura reaction, which is essential for creating biaryl compounds.

2. Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in drug discovery:

- Antitumor Activity : Studies have shown that derivatives of biphenyl compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated inhibitory effects on human cervical cancer cells.

- Hormonal Modulation : Compounds with similar structures have been explored as selective androgen receptor modulators (SARMs), indicating potential applications in hormonal therapies.

3. Material Science

In material science, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique fluorinated structure enhances stability and performance in various applications.

Data Tables

| Activity Type | Findings |

|---|---|

| Antitumor Activity | Cytotoxic effects against cervical cancer cells observed |

| Hormonal Modulation | Potential as SARM indicated |

| Antimicrobial Properties | Enhanced activity against bacterial strains due to lipophilicity |

Case Studies

-

Antitumor Activity Study

- A recent study evaluated the cytotoxic effects of biphenyl derivatives, including this compound, on human cervical cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting potential for further development into anticancer therapeutics.

-

Hormonal Modulation Research

- Research into structural analogs of this compound revealed promising results as selective androgen receptor modulators, highlighting the need for further investigation into their hormonal activities and potential therapeutic uses.

Mechanism of Action

The mechanism by which 3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the target and the desired outcome.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Patents

Several structurally related biphenyl derivatives have been patented for therapeutic applications. For example:

- N-[6-(Cis-2,6-dimethylmorpholin-4-yl)pyridin-3-yl]-2-methyl-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxamide (): This compound shares the trifluoromethoxy-substituted biphenyl core but incorporates a carboxamide linker and a morpholine-pyridine moiety. Its monophosphate salt form improves solubility and bioavailability, critical for drug formulations .

- BD630265 (): A dichloro- and trifluoromethoxy-substituted biphenyl with a sulfonylphenyl group. Compared to the target compound, BD630265 exhibits higher molecular weight (C₂₃H₁₈Cl₂F₃NO₄S) and distinct Cl substituents, which may enhance halogen bonding but reduce metabolic stability .

Electronic and Physicochemical Properties

*LogP values estimated via computational models.

Key Observations :

- Solubility : The carboxamide derivative () demonstrates superior aqueous solubility due to ionizable phosphate salts, a feature absent in the target compound .

- Thermal Stability: The cyano group in this compound may lower melting points compared to halogenated analogues, favoring synthetic processing .

Biological Activity

Overview

3-Cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug design. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables summarizing key information.

- Molecular Formula : C14H7F4NO

- Molecular Weight : 281.21 g/mol

- CAS Number : 1261783-03-2

The compound features a biphenyl structure with a cyano group, a fluorine atom, and a trifluoromethoxy substituent, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the cyano and trifluoromethoxy groups enhances its lipophilicity and electron-withdrawing properties, which can influence enzyme interactions and receptor binding affinities.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Case Study : A series of biphenyl derivatives were tested against various bacterial strains, showing minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria like Streptococcus aureus and Bacillus spp. .

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Example Compound A | 1.95 | Micrococcus luteus |

| Example Compound B | 3.91 | Bacillus spp. |

Cytotoxicity and Selectivity

In vitro studies have shown that the compound exhibits moderate cytotoxicity against certain cancer cell lines while maintaining selectivity over normal cells. This selectivity is crucial for its potential therapeutic applications.

- Case Study : A related biphenyl compound was evaluated for cytotoxic effects on MRC-5 cells, revealing no significant toxicity at therapeutic doses .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. The introduction of electron-withdrawing groups like trifluoromethoxy significantly enhances the compound's potency by improving binding interactions with target enzymes or receptors.

| Substituent | Effect on Activity |

|---|---|

| Cyano Group | Increases lipophilicity |

| Trifluoromethoxy | Enhances binding affinity |

| Fluoro Group | Modulates electronic properties |

Research Findings

- Antimycobacterial Activity : Similar compounds have been identified as potent inhibitors against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties .

- Thrombin Inhibition : The introduction of fluorine atoms in related biphenyl compounds has been shown to enhance thrombin inhibitory activity significantly . This suggests potential applications in anticoagulant therapies.

Q & A

Basic: What are the key considerations for optimizing the synthesis of 3-cyano-2-fluoro-2'-(trifluoromethoxy)biphenyl using cross-coupling reactions?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura or Ullmann coupling to construct the biphenyl core. Critical factors include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are preferred for Suzuki reactions, while copper-based systems may be used for Ullmann couplings .

- Halide Reactivity : Fluorinated aryl halides (e.g., 2-fluoro-3-iodobenzonitrile) require careful control of reaction temperature to avoid dehalogenation .

- Solvent and Base : Polar aprotic solvents (DMF, THF) and weak bases (K₂CO₃) mitigate side reactions with trifluoromethoxy groups .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is recommended due to the compound’s polarity .

Advanced: How can crystallography and thermal analysis resolve discrepancies in reported melting points for salts of this compound?

Methodological Answer:

Polymorphism and salt formation (e.g., phosphate salts) significantly affect melting behavior. To address contradictions:

- Single-Crystal XRD : Determines the absolute configuration and hydrogen-bonding networks, which influence thermal stability .

- DSC/TGA : Differential scanning calorimetry (DSC) identifies phase transitions, while thermogravimetric analysis (TGA) detects decomposition points. For example, a monophosphate salt may show a sharp endotherm at 215°C, correlating with its crystalline form .

- Patent Data : Cross-referencing patent claims (e.g., US8178563) ensures alignment with validated crystalline forms .

Basic: What spectroscopic techniques are most reliable for characterizing fluorinated and cyano substituents in this compound?

Methodological Answer:

- 19F NMR : Directly identifies fluorine environments; the trifluoromethoxy group typically resonates at δ -55 to -58 ppm, while aromatic fluorine appears at δ -110 to -115 ppm .

- 13C NMR : The cyano group (C≡N) shows a sharp peak at ~115 ppm, distinct from aromatic carbons .

- HRMS : High-resolution mass spectrometry confirms the molecular ion ([M+H]⁺) with isotopic patterns matching Cl/F substituents .

Advanced: How can computational modeling address unexpected regioselectivity in electrophilic substitutions of the biphenyl core?

Methodological Answer:

- DFT Calculations : Density functional theory predicts electron density distribution. For example, the cyano group’s electron-withdrawing effect directs electrophiles to the ortho/para positions of the fluorine-substituted ring .

- Hammett Parameters : Quantify substituent effects; σₚ values for -CN (-0.66) and -OCF₃ (+0.35) guide predictions of reaction sites .

- MD Simulations : Molecular dynamics models solvation effects, explaining discrepancies between theoretical and experimental selectivity in polar solvents .

Basic: What in vitro assays are suitable for evaluating the compound’s bioactivity in hedgehog pathway modulation?

Methodological Answer:

- Gli-Luc Reporter Assay : Measures inhibition of Smoothened (SMO) receptor activity via luciferase expression in NIH/3T3 cells .

- Binding Affinity (SPR) : Surface plasmon resonance quantifies interactions with SMO; a Kd < 50 nM indicates high potency .

- Cytotoxicity (MTT Assay) : Tests selectivity using non-cancerous cell lines (e.g., HEK293) to rule off-target effects .

Advanced: How do pharmacokinetic studies design in vivo models for assessing oral bioavailability of this compound?

Methodological Answer:

- Rodent Models : Administer a 10 mg/kg dose orally and intravenously to calculate bioavailability (F%). Blood samples are analyzed via LC-MS/MS .

- Metabolite Identification : Liver microsomes (human/rat) incubated with the compound detect phase I/II metabolites (e.g., hydroxylation at the biphenyl ring) .

- Tissue Distribution : Radiolabeled (¹⁴C) compound tracks accumulation in target tissues (e.g., skin tumors) using autoradiography .

Basic: What strategies mitigate hydrolysis of the trifluoromethoxy group during synthetic steps?

Methodological Answer:

- Low-Temperature Reactions : Maintain temperatures below 60°C to prevent cleavage of the -OCF₃ group .

- Protecting Groups : Temporarily replace -OCF₃ with -OMOM (methoxymethyl) during harsh reactions .

- Anhydrous Conditions : Use molecular sieves or inert gas atmospheres to exclude moisture .

Advanced: How do electronic effects of substituents influence the compound’s electrochemical behavior in sensor applications?

Methodological Answer:

- Cyclic Voltammetry (CV) : The cyano group lowers the LUMO energy, enhancing reduction potential (E₁/2 ≈ -1.2 V vs. Ag/AgCl) .

- DFT-Mulliken Charges : Predicts electron-deficient regions; the fluorine-substituted ring exhibits higher positive charge density, favoring interactions with electron-rich analytes .

- Impedance Spectroscopy : Measures conductivity changes upon analyte binding, correlating with substituent polarizability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.